4-bromo-3-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
Overview
Description
4-bromo-3-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, a methyl group, and a naphthalene moiety attached to a benzene sulfonamide structure, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of 3-methylbenzenesulfonamide to introduce the bromine atom at the 4-position. This is followed by a coupling reaction with naphthalene-1-amine under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can modify the sulfonamide group .
Scientific Research Applications
4-bromo-3-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs with potential antibacterial, antifungal, or anticancer activities.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide moiety.
Material Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methylbenzenesulfonamide: Lacks the naphthalene moiety, making it less complex.
N-(naphthalen-1-yl)benzenesulfonamide: Does not have the bromine and methyl groups, affecting its reactivity and biological activity.
Uniqueness
4-bromo-3-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the naphthalene moiety enhances its interaction with biological targets .
Properties
IUPAC Name |
4-bromo-3-methyl-N-naphthalen-1-ylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S/c1-12-11-14(9-10-16(12)18)22(20,21)19-17-8-4-6-13-5-2-3-7-15(13)17/h2-11,19H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYGIVCAZUIRBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.